molecular formula C8H5Br2FO B1450413 2-Bromo-5-fluorophenacyl bromide CAS No. 1427446-94-3

2-Bromo-5-fluorophenacyl bromide

Cat. No.: B1450413
CAS No.: 1427446-94-3
M. Wt: 295.93 g/mol
InChI Key: NYXFGTZHLKBZIL-UHFFFAOYSA-N
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Description

Structural Classification within Halogenated Phenacyl Bromides

2-Bromo-5-fluorophenacyl bromide belongs to the class of compounds known as α-haloketones, specifically phenacyl bromides (also called α-bromoacetophenones). wikipedia.orgresearchgate.net The core of the molecule is the phenacyl bromide structure, which consists of a phenyl ring attached to a bromoacetyl moiety (C₆H₅C(O)CH₂Br). wikipedia.org

What distinguishes this particular compound is the substitution pattern on the aromatic ring. A bromine atom is located at the 2-position (ortho to the acetyl group), and a fluorine atom is at the 5-position (meta to the acetyl group). This makes it a multi-halogenated compound with three distinct halogen environments: an aliphatic bromine, an aromatic bromine, and an aromatic fluorine. Each of these sites offers a different potential for chemical reactivity, making the compound a highly functionalized building block.

Table 1: Physicochemical Properties of Related Halogenated Acetophenones

Property2-Bromo-1-(4-fluorophenyl)ethanone rsc.org2-Bromo-1-(4-chlorophenyl)ethanone rsc.org2-Bromo-1-(4-bromophenyl)ethanone rsc.org
Molecular Formula C₈H₆BrFOC₈H₆BrClOC₈H₅Br₂O
Molecular Weight 217.04 g/mol 233.49 g/mol 277.94 g/mol
Appearance SolidSolidSolid
Melting Point 46-47 °C94-95 °C108-109 °C

This table presents data for structurally similar compounds to provide context for the physical properties of this compound.

Strategic Importance as a Chemical Building Block and Synthetic Intermediate

The strategic value of this compound in organic synthesis stems from its nature as a polyfunctional electrophile. The presence of multiple reactive sites allows for its use in a wide array of chemical transformations to construct complex molecular architectures.

The α-bromo ketone functionality is a classic feature of phenacyl bromides and is highly susceptible to nucleophilic attack. researchgate.netlibretexts.org This reactivity is fundamental to the Hantzsch thiazole (B1198619) synthesis and other condensation reactions for the formation of various five- and six-membered heterocyclic rings, which are prevalent scaffolds in pharmacologically active compounds. researchgate.net

Furthermore, the di-halogenated phenyl ring provides additional handles for synthetic diversification. The aryl bromide can readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The fluorine atom, while generally less reactive in cross-coupling, influences the electronic properties of the ring and can be a site for nucleophilic aromatic substitution under specific conditions.

The preparation of α-bromoketones typically involves the bromination of the corresponding acetophenone (B1666503). wikipedia.org Various methods have been developed for this transformation, including the use of bromine in a suitable solvent or N-bromosuccinimide (NBS) as a milder brominating agent. orgsyn.orgasianpubs.org More advanced, environmentally benign protocols utilizing ultrasound have also been reported to improve reaction rates and yields. asianpubs.org

Overview of Academic Research Trajectories and Scope

Research involving halogenated phenacyl bromides and related structures is primarily directed toward the fields of medicinal chemistry and materials science. The versatility of these intermediates allows for the efficient synthesis of libraries of complex molecules for biological screening and the development of novel functional materials.

In medicinal chemistry, these building blocks are instrumental in the synthesis of new therapeutic agents. For instance, structurally related 2'-Bromo-4'-fluoroacetophenone is a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen. innospk.com The ability to use these precursors to construct heterocyclic systems like thiazoles, imidazoles, and oxazines is particularly valuable, as these motifs are found in a vast number of bioactive compounds, including antitumor and anti-inflammatory agents. researchgate.netinnospk.com

In the realm of materials science, the focus is on synthesizing organic functional materials. The incorporation of halogenated aromatic and heterocyclic moieties is a common strategy for tuning the electronic and photophysical properties of organic molecules. This has led to the development of novel materials for applications such as organic light-emitting diodes (OLEDs), organic conductors, and photovoltaic cells. researchgate.net The specific substitution pattern of this compound makes it a promising candidate for creating materials with tailored properties for advanced electronic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(2-bromo-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c9-4-8(12)6-3-5(11)1-2-7(6)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXFGTZHLKBZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 5 Fluorophenacyl Bromide

Established Synthetic Pathways for Phenacyl Bromide Derivatives

The synthesis of 2-bromo-5-fluorophenacyl bromide is fundamentally built upon the well-established chemistry of phenacyl bromide derivatives. This typically involves a two-step conceptual approach: the bromination of the aromatic ring of a suitable precursor, followed by the bromination of the acetyl group's α-carbon.

Approaches for α-Bromination of Acetophenones

The α-bromination of ketones is a cornerstone reaction in organic synthesis. For acetophenones, this transformation introduces a bromine atom on the carbon adjacent to the carbonyl group. This reaction can proceed under acidic conditions, where the rate-determining step is the formation of an enol intermediate. libretexts.org The enol then acts as a nucleophile, attacking molecular bromine. libretexts.org

A common method for the α-bromination of acetophenones involves the use of bromine in a suitable solvent, such as ether, often with a catalytic amount of aluminum chloride. orgsyn.org For instance, the bromination of acetophenone (B1666503) itself can be achieved by treating it with bromine in anhydrous ether in the presence of anhydrous aluminum chloride, yielding phenacyl bromide. orgsyn.org A similar approach can be envisioned for the synthesis of this compound, starting from 2-bromo-5-fluoroacetophenone. The reaction of 2-fluoroacetophenone (B1329501) with bromine in a chloroform/ether solvent mixture has been reported to yield α-bromo-2-fluoroacetophenone. prepchem.com

Various brominating agents can be employed for this transformation. N-bromosuccinimide (NBS) is a widely used reagent for α-bromination of ketones, often catalyzed by silica (B1680970) gel. researchgate.net Another approach involves the use of a hydrogen peroxide-hydrobromic acid system in dioxane, which can lead to the dibromination of the methyl group in 1-arylethanones. organic-chemistry.org

Introduction of Halogen Substituents on the Aromatic Ring

The synthesis of the required precursor, 2-bromo-5-fluoroacetophenone, necessitates the introduction of both a bromine and a fluorine atom onto the aromatic ring of acetophenone. The relative positions of these halogens are crucial. The synthesis of related compounds, such as 2-bromo-5-fluorobenzotrifluoride, has been achieved through a multi-step sequence involving nitration, reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction (diazotization and bromination). google.com A similar strategy could be adapted to synthesize the acetophenone precursor.

For instance, the synthesis of 2-bromo-5-fluoroaniline (B94856) has been reported starting from 4-fluoroaniline. google.com The process involves acylation, nitration, and then a reaction with a brominating agent in the presence of sodium nitrite (B80452) under acidic conditions. google.com This highlights a potential pathway to introduce the bromo and fluoro substituents in the desired orientation on an aniline (B41778) precursor, which could then be converted to the corresponding acetophenone.

Advanced and Emerging Synthetic Techniques

Modern synthetic chemistry offers more sophisticated methods that can provide higher efficiency, selectivity, and milder reaction conditions.

Catalytic Synthetic Methods

One-Pot Reaction Sequences

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. A one-pot synthesis of α-bromoketones from secondary alcohols has been developed using ammonium (B1175870) bromide and Oxone. rsc.org Another example is the one-pot synthesis of 2-bromo-4,5-diazafluoren-9-one (B3217633) via a tandem oxidation-bromination-rearrangement. lookchem.com These methodologies suggest the feasibility of designing a one-pot synthesis for this compound, potentially starting from a suitably substituted alcohol or other precursor.

Radiosynthesis for Isotopic Labeling (e.g., Fluorine-18)

The introduction of the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]) is of great importance for the development of radiotracers for Positron Emission Tomography (PET). nih.gov The radiosynthesis of related compounds like p-[¹⁸F]fluorophenacyl bromide ([¹⁸F]FPB) has been studied for the radiolabeling of proteins and peptides. nih.gov The labeling is typically achieved through nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride.

The development of [¹⁸F]-labeled radiotracers often involves the use of prosthetic groups. For instance, silicon-fluoride acceptor (SiFA) technology allows for a simple one-step ¹⁸F-labeling of biomolecules. youtube.com The synthesis of a hydrophilic fluorosulfotetrazine has been achieved via a multi-step process involving the ring opening of a sultone with [¹⁸F]fluoride. mdpi.com While a direct radiosynthesis of this compound with Fluorine-18 is not described, the existing strategies for [¹⁸F]-labeling of aromatic compounds and phenacyl bromide derivatives provide a strong foundation for its potential development. nih.govnih.gov

Precursor Design and Synthesis for [¹⁸F]-Labeling

The design and synthesis of precursors are critical for the successful production of [¹⁸F]-labeled compounds. For the synthesis of [¹⁸F]-2-bromo-5-fluorophenacyl bromide, the precursor must be a molecule that can readily react with the [¹⁸F]fluoride ion. This typically involves a nucleophilic substitution reaction where a leaving group on the precursor molecule is replaced by the [¹⁸F]fluoride. ontosight.ainih.gov

The general approach involves designing a precursor molecule where the position to be labeled with ¹⁸F is occupied by a good leaving group. Common leaving groups in radiofluorination include tosylates, mesylates, triflates, and halides (like bromine or iodine). nih.govfrontiersin.org For aromatic systems, nitro groups or diaryliodonium salts can also be used as precursors for nucleophilic aromatic substitution (SₙAr). nih.govacs.org

In the context of this compound, a logical precursor would be a molecule with a leaving group at the 5-position of the phenacyl ring, which can be displaced by [¹⁸F]fluoride. An example of a precursor design strategy would be the synthesis of a 2-bromo-5-(nitro)phenacyl bromide or a 2-bromo-5-(trimethylammonium)phenacyl bromide. The synthesis of such precursors would start from commercially available materials like 2-bromo-5-fluoroaniline or 2-bromo-5-fluorobenzaldehyde (B45324). chemicalbook.comnih.gov

The choice of precursor is crucial as it influences the reaction conditions and the efficiency of the radiolabeling step. nih.gov Stability of the precursor under the reaction conditions is also a key consideration to prevent decomposition before the [¹⁸F]fluoride is introduced. frontiersin.org

Table 1: Precursor Design Strategies for [¹⁸F]-Labeling

Precursor Type Leaving Group Reaction Type Key Considerations
Aryl Halide Bromine, Iodine Nucleophilic Aromatic Substitution (SₙAr) Requires electron-withdrawing groups on the aromatic ring to activate the substitution. frontiersin.org
Aryl Nitro Compound Nitro Group (-NO₂) Nucleophilic Aromatic Substitution (SₙAr) The nitro group is a good activating group for nucleophilic substitution. acs.org
Diaryliodonium Salt Aryl Group Nucleophilic Substitution Can be used for unactivated aromatic rings, but precursor synthesis can be complex. nih.govacs.org
Sulfonate Ester Tosylate, Mesylate, Triflate Nucleophilic Aliphatic Substitution (Sₙ2) Applicable if the fluorine is to be attached to an aliphatic side chain. nih.govfrontiersin.org
Optimization of Radiochemical Yields

Optimizing the radiochemical yield (RCY) is a primary goal in the synthesis of radiolabeled compounds to ensure that a sufficient amount of the radiotracer is produced for its intended application. The RCY is influenced by several factors, including the choice of precursor, reaction conditions (temperature, solvent, reaction time), and the method of [¹⁸F]fluoride activation. nih.govrsc.org

For nucleophilic substitution reactions with [¹⁸F]fluoride, the fluoride (B91410) ion is typically produced as an aqueous solution from a cyclotron. nih.gov It needs to be dried and activated before it can be used in the reaction. This is often achieved by azeotropic distillation with acetonitrile (B52724) and the addition of a phase-transfer catalyst, such as a kryptofix (e.g., Kryptofix 2.2.2.) in combination with a base like potassium carbonate. acs.org

The reaction conditions must be carefully controlled. Elevated temperatures are often required to drive the nucleophilic substitution, but they can also lead to the degradation of the precursor or the product. nih.gov Therefore, finding the optimal balance of temperature and reaction time is crucial. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile being commonly used. researchgate.net

Automation of the synthesis process using commercially available cassette-based platforms can significantly improve the reproducibility and radiochemical yield by precisely controlling reaction parameters. rsc.orgnih.gov

Table 2: Factors Affecting Radiochemical Yield

Factor Influence on Yield Optimization Strategy
Precursor Reactivity A more reactive leaving group can increase the reaction rate and yield. Selection of highly reactive leaving groups like triflates or nosylates. nih.gov
[¹⁸F]Fluoride Activation Incomplete drying or poor activation of the fluoride ion reduces its nucleophilicity. Azeotropic drying with acetonitrile and use of a phase-transfer catalyst like Kryptofix 2.2.2. acs.org
Reaction Temperature Higher temperatures can increase reaction rates but also cause degradation. Careful optimization of the temperature to maximize product formation while minimizing side reactions. nih.gov
Reaction Time Insufficient time leads to incomplete reaction, while excessive time can lead to product decomposition. Monitoring the reaction progress to determine the optimal reaction time.
Solvent The solvent can affect the solubility of reactants and the reaction rate. Use of polar aprotic solvents like DMSO, DMF, or acetonitrile. researchgate.net
Automation Manual variations can lead to inconsistent yields. Employing automated synthesis modules for precise control of reaction parameters. rsc.orgnih.gov

Purification and Isolation Strategies in Synthesis

After the synthesis, the desired compound, whether it is the non-radioactive this compound or its [¹⁸F]-labeled counterpart, must be separated from unreacted starting materials, byproducts, and the reaction solvent. High purity is essential, especially for radiopharmaceuticals intended for in-vivo use. unt.edu

A common purification method for organic compounds is flash chromatography on silica gel. chemicalbook.com This technique separates compounds based on their polarity. For radiolabeled compounds, high-performance liquid chromatography (HPLC) is the most widely used method for purification. researchgate.net Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile), is frequently employed.

Solid-phase extraction (SPE) cartridges are another effective tool for purification, particularly in automated synthesis systems. rsc.orgnih.gov The crude reaction mixture can be passed through an SPE cartridge that retains the desired product while allowing impurities to pass through. The product can then be eluted with a different solvent. This method is often faster than HPLC and can be easily automated. nih.gov

For non-radioactive synthesis, other purification techniques such as crystallization and distillation can also be used, depending on the physical properties of the compound. chemicalbook.comgoogle.com

Table 3: Purification and Isolation Techniques

Technique Principle Application Advantages
Flash Chromatography Separation based on polarity using a silica gel column. Purification of non-radioactive this compound. chemicalbook.com Good for large-scale purification.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on polarity. Purification of [¹⁸F]-labeled compounds. researchgate.net Provides very high purity.
Solid-Phase Extraction (SPE) Separation based on selective retention on a solid support. Rapid purification, often used in automated systems. rsc.orgnih.gov Fast, easily automated, and can handle small volumes. rsc.org
Crystallization Separation based on differences in solubility. Purification of solid, non-radioactive compounds. chemicalbook.com Can yield very pure crystalline products.
Distillation Separation based on differences in boiling points. Purification of liquid, non-radioactive compounds. google.com Effective for separating volatile compounds.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Fluorophenacyl Bromide

Reactivity at the α-Bromo-Carbonyl Moiety

The primary reactive center of 2-Bromo-5-fluorophenacyl bromide is the α-bromo-carbonyl system. The bromine atom at the α-position to the carbonyl group is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl, which polarizes the C-Br bond and stabilizes the transition state of substitution reactions.

Nucleophilic Substitution Reactions

The α-bromo position is a classic electrophilic site for SN2 reactions. A variety of nucleophiles can displace the bromide ion, leading to the formation of a new carbon-nucleophile bond. While specific kinetic studies on this compound are not extensively documented in publicly accessible literature, the general reactivity pattern of phenacyl bromides suggests that it will readily react with a wide range of soft and hard nucleophiles.

For instance, analogous α-bromoacetophenones undergo facile substitution with nucleophiles such as amines, thiolates, and carboxylates. The reaction of 2-bromo-2′-fluoroacetophenone with malononitrile (B47326) in the presence of a base like diisopropylethylamine proceeds via nucleophilic attack of the malononitrile carbanion on the α-carbon, displacing the bromide. acs.org It is highly probable that this compound would exhibit similar reactivity.

A general representation of this reactivity is shown below:

X- + Br-CH2-CO-Ar → X-CH2-CO-Ar + Br-
(where Ar = 2-bromo-5-fluorophenyl and X- is a nucleophile)

Condensation Reactions

A significant application of the reactivity of the α-bromo-carbonyl moiety is in condensation reactions to form heterocyclic systems. The Hantzsch thiazole (B1198619) synthesis is a prime example, where a phenacyl bromide derivative reacts with a thioamide-containing compound, such as thiourea (B124793), to form a thiazole ring.

While specific examples detailing the use of this compound in Hantzsch-type syntheses are not readily found, the reaction of other substituted phenacyl bromides is well-established. For example, various phenacyl bromides are known to react with thiourea to produce aminothiazole derivatives. The mechanism involves initial nucleophilic attack by the sulfur of thiourea on the α-carbon, followed by intramolecular cyclization and dehydration. Given this well-established pathway, this compound is an expected substrate for the synthesis of 2-amino-4-(2-bromo-5-fluorophenyl)thiazole.

Reactivity of the Fluoro-Substituted Aromatic Ring

The aromatic ring of this compound is substituted with both a bromine and a fluorine atom, which influence its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (where applicable)

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound would be significantly disfavored. masterorganicchemistry.commakingmolecules.comyoutube.com Both the bromo and fluoro substituents are deactivating towards EAS due to their inductive electron-withdrawing effects. Furthermore, the phenacyl group itself is a strongly deactivating meta-director. Therefore, forcing conditions would be required for any electrophilic substitution to occur, and the reaction would likely be complex and low-yielding.

Nucleophilic Aromatic Substitution (where applicable)

Nucleophilic aromatic substitution (SNAr) on the aromatic ring is a more plausible reaction pathway, particularly for the fluorine atom. masterorganicchemistry.com The presence of the electron-withdrawing acetyl group, especially from the para position relative to the fluorine, would activate the ring towards nucleophilic attack. In SNAr reactions of haloaromatics, fluorine is often a better leaving group than bromine. masterorganicchemistry.com

Studies on similar systems, such as 1-fluoro-2,4-dinitrobenzene, show extremely rapid substitution of the fluorine atom. nih.gov While the activation by the phenacyl group is less potent than two nitro groups, it is reasonable to predict that under suitable conditions with a strong nucleophile, the fluorine atom of this compound could be displaced. The bromine atom, being less activating for SNAr and a poorer leaving group in this context, would likely remain intact under conditions selective for fluorine displacement. nih.govnih.gov

Role in Cyclization and Heterocycle Formation Mechanisms

As alluded to in section 3.1.2., the primary role of this compound in cyclization reactions is as a two-carbon electrophilic building block for the formation of five-membered heterocycles. The reaction with dinucleophiles is a common strategy for constructing such rings.

The reaction with thioamides to form thiazoles is a classic example. Similarly, reaction with substituted thioureas can lead to a variety of functionalized thiazole derivatives. Other nitrogen and sulfur-containing nucleophiles can also be employed to generate different heterocyclic cores. The general mechanism involves the initial SN2 reaction at the α-carbon, followed by an intramolecular condensation reaction with the carbonyl group.

Below is a table summarizing the expected reactivity of this compound in the formation of various heterocycles based on the established reactivity of phenacyl bromides.

NucleophileHeterocyclic Product
Thiourea2-Aminothiazole derivative
Substituted Thioamides2,4-Disubstituted thiazole
AmidinesImidazole derivatives
HydrazonesPyrazole derivatives

Radical Reactions and Photoinduced Processes

The core reactivity of phenacyl bromides in photoinduced processes lies in their ability to undergo photolysis, leading to the formation of radical species. The presence of bromine atoms, both on the aromatic ring and on the acetyl group, makes this compound a potential precursor for highly reactive radical intermediates upon exposure to light.

Generation of Fluoro-Substituted Phenyl Radicals

It is anticipated that, similar to other phenacyl halides, the primary photochemical reaction of this compound would involve the homolytic cleavage of the carbon-bromine bond at the phenacyl position (the CH2Br group). This photolytic cleavage would generate a bromoacetyl radical and a 2-bromo-5-fluorophenyl radical.

The general mechanism for the generation of phenyl radicals from related compounds, such as 4'-bromoacetophenone, involves excitation to a triplet state, followed by the abstraction of a hydrogen atom. However, for phenacyl bromides, direct photolysis of the C-Br bond is a more likely pathway. The resulting 2-bromo-5-fluorophenyl radical is a highly reactive species. The presence of the fluorine atom on the phenyl ring can influence the stability and subsequent reactivity of this radical.

Further investigation would be required to delineate the precise quantum yields and the influence of the 5-fluoro substitution pattern on the efficiency of radical generation compared to other isomers.

DNA Cleavage Mechanisms

The fluoro-substituted phenyl radicals generated from the photolysis of compounds like this compound are expected to be capable of inducing DNA cleavage. The primary mechanism for this cleavage is the abstraction of hydrogen atoms from the deoxyribose sugar backbone of DNA.

The process can be summarized in the following steps:

Photogeneration of the Radical: Upon irradiation with light of an appropriate wavelength, this compound undergoes photolysis to produce the 2-bromo-5-fluorophenyl radical.

Hydrogen Abstraction: The highly reactive phenyl radical can then abstract a hydrogen atom from one of the carbon atoms of the deoxyribose sugar in the DNA backbone. This results in the formation of a sugar radical.

DNA Strand Scission: The resulting sugar radical can then undergo a series of reactions, often involving oxygen in aerobic conditions, which ultimately leads to the cleavage of the phosphodiester bond and a break in the DNA strand.

Applications of 2 Bromo 5 Fluorophenacyl Bromide in Organic Synthesis

Utility as a Versatile Building Block

The unique substitution pattern of 2-bromo-5-fluorophenacyl bromide renders it a valuable precursor in various synthetic transformations. The presence of two different halogen atoms allows for selective reactions, where one halogen can be manipulated while the other remains intact for subsequent functionalization. This differential reactivity is a key aspect of its utility as a building block.

Construction of Substituted Heterocycles

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound serves as a key starting material for the synthesis of various heterocyclic systems. Its α-bromoketone moiety is particularly reactive towards nucleophiles, facilitating cyclization reactions to form rings containing nitrogen, sulfur, or oxygen.

The Hantzsch thiazole (B1198619) synthesis is a classic method for the preparation of thiazole rings, which are prevalent in many biologically active molecules. The traditional synthesis involves the reaction of an α-haloketone with a thioamide. This compound is an ideal α-haloketone for this reaction, leading to the formation of 2,4-disubstituted thiazoles bearing a 2-bromo-5-fluorophenyl group. nih.gov

The general reaction involves the condensation of this compound with a thioamide, thiourea (B124793), or thiosemicarbazide (B42300). nih.gov This reaction proceeds via an initial alkylation of the sulfur atom of the thio-functional group, followed by an intramolecular cyclization and dehydration to afford the thiazole ring. The resulting thiazole derivatives are important scaffolds in drug discovery.

Recent research has focused on developing hybrid molecules that incorporate the thiazole moiety. For instance, thiazolyl-pyrazoline conjugates have been synthesized by reacting phenacyl bromides with thiosemicarbazide and chalcones in a multicomponent reaction. nih.gov These hybrid structures are of interest for their potential synergistic biological activities. acs.org

Synthesis of Fluorinated Aryl Compounds

The presence of a fluorine atom on the phenyl ring of this compound makes it a valuable precursor for the synthesis of other fluorinated aryl compounds. The fluorine atom can influence the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to improved pharmacological profiles.

The bromine atom on the aromatic ring can be selectively targeted in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, to introduce new carbon-carbon or carbon-nitrogen bonds while preserving the fluorine substituent. ossila.com This allows for the construction of a wide array of complex fluorinated molecules that would be difficult to access through other synthetic routes.

For example, 2-bromo-5-fluorobenzonitrile (B41413), a related compound, is utilized in the synthesis of thermally activated delayed fluorescence (TADF) dyes for OLED applications through reactions that exploit the differential reactivity of the bromine and fluorine substituents. ossila.com The bromide is amenable to Pd-catalyzed coupling, while the fluoride (B91410) favors nucleophilic aromatic substitution. ossila.com

Preparation of Pharmaceutical and Agrochemical Intermediates

Due to its versatile reactivity, this compound and its derivatives are key intermediates in the synthesis of a wide range of pharmaceutical and agrochemical compounds. chemimpex.com The ability to introduce both a fluorinated phenyl group and a heterocyclic core is particularly advantageous in the design of new bioactive molecules.

For instance, 2-bromo-5-fluoroaniline (B94856), a related compound, serves as a crucial intermediate in the synthesis of antifungal agents and antitumor benzothiazole (B30560) derivatives. Similarly, 2-bromo-5-fluorobenzonitrile is a precursor for quinazolines with potential anti-inflammatory and antitumor applications. ossila.com The synthesis of these complex molecules often relies on the strategic use of halogenated building blocks like this compound.

Reagent in Functional Group Transformations

Beyond its role as a structural building block, this compound also functions as a reagent to facilitate specific functional group transformations.

Derivatization for Library Synthesis

In modern drug discovery, the synthesis of large, diverse libraries of compounds is essential for identifying new lead structures. The reactivity of the α-bromoketone in this compound makes it an excellent electrophile for derivatization reactions. It can react with a wide variety of nucleophiles, such as amines, thiols, and phenols, to generate a library of compounds with a common 2-bromo-5-fluorophenyl core but varying peripheral functionality. This approach allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of biological activity.

The ability to introduce diverse functional groups through nucleophilic substitution reactions makes this compound a valuable tool in the development of new pharmaceuticals and agrochemicals. chemimpex.com

Limited Publicly Available Data on the Application of this compound in Halogenation Reactions

Despite a comprehensive search of available scientific literature and chemical databases, there is a notable lack of specific research detailing the application of this compound for the introduction of halogen functionality into complex molecules. While the chemical structure of this compound suggests its potential as a reagent in such transformations, documented examples and detailed research findings are not readily accessible in the public domain.

Phenacyl bromides, as a class of compounds, are recognized for their utility in organic synthesis, often serving as versatile building blocks. They are known to participate in various reactions, including the alkylation of nucleophiles and the synthesis of heterocyclic compounds. The presence of both a bromine atom on the aromatic ring and an α-bromo ketone functionality in this compound theoretically allows for its use as a source of electrophilic bromine or as a precursor to other functional groups.

However, specific studies focusing on its role as a halogenating agent for complex substrates, which would detail reaction conditions, scope, and yields, are not found in the surveyed literature. Chemical supplier entries confirm the commercial availability of this compound, providing basic data such as its CAS number (1427446-94-3), molecular formula (C₈H₅Br₂FO), and molecular weight (295.933 g/mol ). synquestlabs.com This indicates that the compound is available for research purposes, yet published studies on its specific application in introducing halogen functionality remain elusive.

General information on related compounds, such as 2'-bromo-5'-fluoroacetophenone, suggests the utility of bromo-fluoro substituted aromatic ketones as intermediates in the synthesis of pharmaceuticals and other fine chemicals. However, this does not directly address the use of the α-bromo variant, this compound, as a direct halogenating agent.

Without specific research findings, a detailed discussion and data table on the application of this compound for introducing halogen functionality into complex molecules cannot be provided at this time. Further research and publication in this specific area would be necessary to elaborate on its synthetic utility in this context.

Applications in Chemical Biology and Medicinal Chemistry Research

Role as a Biochemical Reagent and Biological Material

As a biochemical reagent, 2-Bromo-5-fluorophenacyl bromide and its analogs are valuable for their ability to react with nucleophilic residues in biomolecules. The α-bromoketone moiety is a classic electrophile that can selectively modify specific amino acid side chains in proteins, such as cysteine nih.gov. This reactivity allows researchers to probe protein structure and function.

Phenacyl bromides have been utilized as labeling agents for the selective modification of cysteine residues in enzymes for biochemical studies nih.gov. The related compound, 2-Bromo-4'-fluoroacetophenone, acts as a photoinduced DNA cleaving agent, serving as a precursor for fluoro-substituted phenyl radicals that can mediate DNA strand breakage upon illumination medchemexpress.com. Furthermore, radiolabeled analogs like 4-[¹⁸F]fluorophenacyl bromide have demonstrated utility in radiochemistry for efficient protein labeling . Given this precedent, this compound is recognized as a biological material with potential for similar applications in life science research medchemexpress.com.

Design and Development of Bioactive Molecules

The compound is a key intermediate in the synthesis of novel bioactive molecules, leveraging its reactive nature to build complex heterocyclic structures and other derivatives.

While direct studies on the antimicrobial properties of this compound are not extensively documented, its structural class is integral to synthesizing compounds with antimicrobial potential. For instance, the related compound 2-Bromo-1-(4-fluorophenyl)ethanone is a precursor for creating thiazolo[3,2-b] nbinno.comsigmaaldrich.comtriazoles, which are investigated for their potential antimicrobial activity nbinno.com. The inclusion of halogen atoms, such as bromine and chlorine, in flavonoid structures has been shown to have a significant effect on bacteria nih.gov. This suggests that derivatives synthesized from this compound could exhibit noteworthy antimicrobial properties. The broad-spectrum antibacterial agent Bronopol, chemically known as 2-bromo-2-nitropropan-1,3-diol, further highlights the importance of the bromo-group in designing antibacterial compounds amazonaws.com.

The direct application of this compound in the development of anti-inflammatory compounds is not extensively detailed in current research literature. However, its role as a versatile synthetic intermediate suggests potential for its use in creating novel molecules that could be screened for anti-inflammatory activity.

The phenacyl bromide scaffold is a cornerstone in the synthesis of various compounds with demonstrated antiproliferative and anticancer properties. Derivatives of the related 2-Bromo-1-(4-fluorophenyl)ethanone exhibit cytotoxicity against cancer cell lines such as HCT-116 and HeLa nbinno.com. Research into bromo-bisetherificated acetophenone (B1666503) derivatives has shown remarkable cytotoxicity against a panel of human tumor cell lines, including breast (MCF7), alveolar (A549), colorectal (Caco2), and prostate (PC3) adenocarcinomas farmaciajournal.com.

Specifically, chalcones synthesized from bromo- and hydroxy-substituted acetophenones have been identified as having moderate activity against breast cancer (MCF-7) cells researchgate.net. Moreover, the synthesis of 1-benzyl-5-bromoindolin-2-one derivatives, which utilizes α-haloketones as starting materials, has produced compounds with significant anticancer activity against VEGFR-2-overexpressing breast (MCF-7) and lung (A-549) cancer cell lines mdpi.com.

Table 1: Anticancer Activity of Selected Acetophenone and Indolin-2-one Derivatives

Compound/Derivative Class Cancer Cell Line(s) Reported Activity (IC₅₀) Source(s)
Bromo-bisetherificated acetophenone (derivative 5c) MCF7 (breast), PC3 (prostate) < 10 µg/mL farmaciajournal.com
Bromo-bisetherificated acetophenone (derivative 5c) A549 (alveolar) 11.80 ± 0.89 µg/mL farmaciajournal.com
Bromo-bisetherificated acetophenone (derivative 5c) Caco2 (colorectal) 18.40 ± 4.70 µg/mL farmaciajournal.com
2'-hydroxy-2-bromo-4,5-dimethoxychalcone MCF-7 (breast) 42.19 µg/mL researchgate.net
1-benzyl-5-bromoindolin-2-one (derivative 7d) MCF-7 (breast) 2.93 ± 0.47 µM mdpi.com
1-benzyl-5-bromoindolin-2-one (derivative 7c) MCF-7 (breast) 7.17 ± 0.94 µM mdpi.com

This table presents data for derivatives of related compounds, not this compound itself.

The chemical reactivity of the α-bromoketone group makes this compound and its analogs effective tools for designing and studying enzyme inhibitors. Derivatives of 2-Bromo-1-(4-fluorophenyl)ethanone are being explored as potential aromatase inhibitors, which are crucial in treating hormone-dependent cancers by limiting estrogen production nbinno.com. Furthermore, thiazole (B1198619) derivatives synthesized from the related 2-Bromo-3′-fluoroacetophenone have been identified as potent inhibitors of glutathione (B108866) S-transferase Omega 1 ossila.com. The fundamental reactivity of phenacyl bromides towards cysteine residues also positions them as general tools for inhibiting enzymes with critical cysteines in their active sites nih.gov.

Table 2: Enzyme Inhibition by Analogs of this compound

Precursor Compound Resulting Derivative Class Target Enzyme Source(s)
2-Bromo-1-(4-fluorophenyl)ethanone Pharmaceutical Intermediates Aromatase nbinno.com
2-Bromo-3′-fluoroacetophenone N-(5-phenylthiazol-2-yl)acrylamides Glutathione S-transferase Omega 1 ossila.com

Molecular Probes and Imaging Agents

The unique properties of fluorinated and brominated phenacyl compounds extend to their use in developing molecular probes and imaging agents. As mentioned, 2-Bromo-4'-fluoroacetophenone serves as a photoinduced DNA cleaving agent, a function that allows it to act as a molecular probe for studying DNA interactions medchemexpress.com. In the realm of imaging, 2-Bromo-3′-fluoroacetophenone is used to synthesize pyrazine (B50134) derivatives that can form phosphorescent iridium complexes, which emit light in the yellow to deep-red spectrum and have potential applications in optical imaging ossila.com. The possibility of introducing radioisotopes, such as in 4-[¹⁸F]fluorophenacyl bromide for protein labeling, further underscores the potential of this class of compounds in developing agents for molecular imaging techniques like Positron Emission Tomography (PET) .

Table of Mentioned Compounds

Compound Name CAS Number
This compound 1427446-94-3
2-Bromo-5-fluorophenol 147460-41-1
2-Bromo-1-(4-fluorophenyl)ethanone (p-Fluorophenacyl bromide) 403-29-2
Phenacyl bromide 70-11-1
2-Bromo-3′-fluoroacetophenone 53631-18-8
Bronopol (2-bromo-2-nitropropan-1,3-diol) 52-51-7
2'-hydroxy-2-bromo-4,5-dimethoxychalcone Not specified
1-benzyl-5-bromoindolin-2-one derivatives Not specified
Thiazolo[3,2-b] nbinno.comsigmaaldrich.comtriazoles Not specified
Bromo-bisetherificated acetophenone derivatives Not specified
4-[¹⁸F]fluorophenacyl bromide Not specified
2-Bromo-2'-fluoroacetophenone 655-15-2
2-Bromo-5-fluoro-4-nitrophenacyl bromide 1805507-32-7
2-Bromo-5-fluoro-4-iodophenacyl bromide 1934824-46-0
2-Bromo-5-fluoroaniline (B94856) 1003-99-2
2-Chloro-5-fluorophenacyl bromide Not specified

Fluorescent Labeling in Biological Systems

Fluorescent labeling is a cornerstone of modern biological research, allowing for the visualization and tracking of biomolecules in real-time. univr.it While this compound is not intrinsically fluorescent, its reactive α-bromoketone group makes it a candidate for covalent attachment to proteins, thereby introducing a stable tag. This reactive group can readily undergo nucleophilic substitution with the side chains of amino acids such as cysteine, histidine, and lysine.

The general strategy would involve the synthesis of a derivative of this compound that is conjugated to a fluorophore. This functionalized probe could then be used to label proteins containing reactive residues. The high reactivity of the α-bromoketone ensures efficient and specific labeling under controlled conditions. This approach is analogous to the use of other α-haloketones in creating specific protein modifications. nih.gov The labeling of the active site of proteases has been demonstrated using fluorescently tagged phosphonofluoridates, which react with serine residues. nih.gov

Radiotracers for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research. frontiersin.org It relies on the detection of gamma rays emitted from the annihilation of positrons released by a radiotracer. Fluorine-18 (B77423) (¹⁸F) is a commonly used radionuclide for PET due to its favorable decay characteristics. frontiersin.org

The fluorine atom on the phenyl ring of this compound presents a potential site for the introduction of ¹⁸F. The development of ¹⁸F-labeled radiotracers is a significant area of research in medicinal chemistry. nih.gov For instance, p-[¹⁸F]fluorophenacyl bromide has been studied for the radiolabeling of proteins and peptides. nih.gov

Protein and Biomolecule Labeling Strategies

The development of PET radiotracers often involves labeling biomolecules that can target specific receptors or transporters in the body. The α-bromoketone functionality of this compound could be exploited to attach an ¹⁸F-labeled version of the molecule to proteins or peptides. This would involve a two-step process: first, the synthesis of [¹⁸F]this compound, followed by the reaction of this radiolabeled intermediate with the target biomolecule.

The efficiency of such labeling would depend on the reactivity of the target nucleophiles on the biomolecule and the stability of the resulting conjugate. Pre-treatment of proteins with reagents like 2-iminothiolane (B1205332) has been shown to improve labeling efficiency with related compounds like [¹⁸F]FPB. nih.gov The development of efficient ¹⁸F-labeling methods is crucial for the advancement of PET imaging. researchgate.net

In Vivo Research Applications (e.g., Pharmacokinetics)

Once a biomolecule is successfully labeled with an ¹⁸F-containing tracer like a derivative of this compound, it can be used in in vivo PET studies to investigate various biological processes. A key application is the study of pharmacokinetics, which involves tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug or a labeled biomolecule.

The presence of fluorine can significantly influence a molecule's pharmacokinetic properties. researchgate.netnih.gov Fluorination can enhance metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes and can also affect a compound's lipophilicity and ability to cross cell membranes. researchgate.netnih.govnumberanalytics.com Therefore, an ¹⁸F-labeled tracer based on this compound could potentially be used to study how these properties are affected by the specific substitution pattern of the phenyl ring.

Structure-Activity Relationship (SAR) Studies and In Silico Modeling

Structure-activity relationship (SAR) studies are fundamental to drug discovery and involve systematically modifying the structure of a compound to understand how these changes affect its biological activity. nih.gov The data from these studies are often used to build in silico models that can predict the activity of new, untested compounds.

This compound could serve as a scaffold or a starting point for SAR studies. The bromine and fluorine atoms on the phenyl ring can be systematically replaced with other substituents to probe their effect on binding affinity to a target protein or on a specific biological activity. For example, studies on other classes of compounds have shown that the position and nature of halogen substituents can have a profound impact on activity. researchgate.net

Advanced Analytical and Spectroscopic Characterization of 2 Bromo 5 Fluorophenacyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Bromo-5-fluorophenacyl bromide, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, offers a complete picture of its molecular architecture.

¹H NMR Spectroscopy for Proton Environments

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a molecule of this compound, we would expect to see distinct signals for the aromatic protons and the methylene (B1212753) (-CH₂-) protons.

The methylene protons, being adjacent to both a carbonyl group and a bromine atom, are expected to appear as a singlet in the region of 4.0-5.0 ppm. The exact chemical shift would be influenced by the electron-withdrawing nature of these neighboring groups.

The aromatic region would display a more complex pattern due to the substitution on the phenyl ring. The three aromatic protons would exhibit splitting patterns based on their coupling with each other and with the fluorine atom. The proton ortho to the bromine atom is likely to be a doublet of doublets due to coupling with the meta proton and a smaller coupling to the fluorine atom. The proton ortho to the carbonyl group would also likely be a doublet of doublets, coupling to its neighboring aromatic proton and the fluorine. The proton meta to both the bromine and the carbonyl group would likely appear as a triplet or a more complex multiplet.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-CH ₂Br4.40s (singlet)-
Ar-H 7.20 - 7.80m (multiplet)-

Note: This data is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For this compound, we would anticipate signals for the carbonyl carbon, the methylene carbon, and the six aromatic carbons. The carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region, typically around 190 ppm. The methylene carbon (-C H₂Br) would appear at a much lower chemical shift, likely in the range of 30-40 ppm.

The six aromatic carbons will have distinct chemical shifts. The carbon bearing the bromine (C-Br) and the carbon bearing the fluorine (C-F) will show characteristic shifts and will also exhibit coupling with the fluorine atom (J-coupling), which can be observed in the ¹³C NMR spectrum. The other aromatic carbons will also have unique chemical shifts based on their position relative to the substituents.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
-C H₂Br35
Aromatic C -Br115 (d, J ≈ 25 Hz)
Aromatic C -H118-135
Aromatic C -CO138
Aromatic C -F163 (d, J ≈ 250 Hz)
C =O191

Note: This data is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is a powerful technique specifically for observing fluorine atoms within a molecule. As ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The coupling of the fluorine to the neighboring aromatic protons would result in the signal appearing as a multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance, the molecular ion peak would appear as a characteristic pair of signals ([M]⁺ and [M+2]⁺) of approximately equal intensity, separated by two mass units.

The fragmentation pattern would provide further structural information. Common fragmentation pathways for phenacyl bromides include the loss of the bromine atom from the phenacyl group and cleavage of the bond between the carbonyl group and the aromatic ring.

Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Predicted m/z Notes
[C₈H₅BrFO]⁺294/296Molecular ion peak (doublet due to Br isotopes)
[C₈H₅FO]⁺215Loss of Br from the phenacyl group
[C₇H₄BrFO]⁺201/203Loss of COCH₂Br
[C₆H₄F]⁺95Loss of CO and Br from the benzoyl fragment

Note: This data is predicted based on the analysis of similar compounds and general principles of mass spectrometry.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule and its fragments. By comparing the experimentally measured exact mass with the calculated theoretical mass for a given chemical formula, the molecular formula can be unequivocally confirmed. For this compound (C₈H₅Br₂FO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, providing the ultimate confirmation of its identity.

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular vibrations of a compound, allowing for the identification of functional groups and the characterization of its chemical structure.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is dominated by characteristic vibrations of the carbonyl group, the aromatic ring, and the carbon-halogen bonds.

The most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, which is expected to appear in the region of 1680-1720 cm⁻¹. The exact position is influenced by the electronic effects of the bromine and fluorine substituents on the phenyl ring. The aromatic ring itself gives rise to several bands, including C=C stretching vibrations typically found between 1450 and 1600 cm⁻¹, and C-H stretching vibrations above 3000 cm⁻¹. The presence of the C-F bond is indicated by a strong absorption band in the 1250-1000 cm⁻¹ region, while the C-Br stretching vibrations of both the phenacyl and bromo-substituted ring positions are expected at lower wavenumbers, generally in the 700-500 cm⁻¹ range.

Spectra of related compounds, such as 2-Bromo-5-fluorophenol nih.gov and other substituted acetophenones nist.govsigmaaldrich.comsigmaaldrich.com, support the assignment of these characteristic vibrational modes.

Table 1: Characteristic FT-IR Absorption Bands for this compound This table presents expected frequencies based on the analysis of functional groups and data from analogous compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Carbonyl (C=O) Stretch1720 - 1680Strong
Aromatic C=C Stretch1600 - 1450Medium-Variable
C-F Stretch1250 - 1000Strong
C-Br Stretch700 - 500Medium-Strong

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds.

For this compound, the Raman spectrum would likely show strong signals for the symmetric stretching vibrations of the aromatic ring. The C=O stretch is also Raman active. Vibrations involving the heavier bromine atoms (C-Br bonds) would appear at low Raman shifts. Analysis of related molecules like 2-Bromo-5-fluorophenol and 2-Bromo-5-fluorobenzotrifluoride provides reference data for these assignments. nih.govnih.gov This technique is particularly useful for studying solid samples without special preparation and can provide information on lattice vibrations (phonons) in the crystalline state.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the substituted benzoyl group. The UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* electronic transitions.

The intense absorption bands, typically observed at shorter wavelengths (around 200-280 nm), are attributed to π→π* transitions within the aromatic ring and the carbonyl group. The substitution pattern on the phenyl ring, including the fluorine and bromine atoms, can cause a bathochromic (red) or hypsochromic (blue) shift of these bands compared to unsubstituted acetophenone (B1666503). A weaker absorption band, corresponding to the forbidden n→π* transition of the carbonyl group, is expected at a longer wavelength, typically above 300 nm.

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent This table presents expected absorption maxima based on the analysis of the chromophoric system.

Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε)
π → π~250 - 280High
n → π~300 - 330Low

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, a crystallographic study would reveal the planarity of the phenyl ring, the orientation of the bromoacetyl group relative to the ring, and the unit cell packing. Importantly, it would elucidate the nature of intermolecular interactions that stabilize the crystal lattice, such as halogen bonding (e.g., Br···O or Br···F interactions), C-H···O hydrogen bonds, and π-π stacking interactions between aromatic rings. nih.govresearchgate.net Studies on structurally similar compounds, such as 2-(2-bromo-5-fluorophenyl) derivatives and 2-bromo-5-fluorobenzaldehyde (B45324), have demonstrated the prevalence of such interactions, including short Br···F contacts and offset face-to-face π-stacking. nih.govresearchgate.net These non-covalent forces are crucial in dictating the material's solid-state properties.

Table 3: Representative Crystal Data Parameters Determined by X-ray Crystallography This table lists the type of data obtained from a single-crystal X-ray diffraction experiment.

ParameterDescription
Crystal SystemThe symmetry system of the crystal (e.g., Monoclinic, Orthorhombic).
Space GroupThe specific symmetry group of the crystal structure (e.g., P2₁/c).
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.
ZThe number of molecules in the unit cell.
Bond Lengths (Å)The precise distances between bonded atoms.
Bond Angles (°)The angles formed between three connected atoms.
Intermolecular Contacts (Å)Distances between atoms of adjacent molecules, indicating interactions.

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating mixtures and assessing the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and for analyzing reaction mixtures during its synthesis. A reversed-phase HPLC method is typically employed, using a non-polar stationary phase (like C18-silica) and a polar mobile phase.

A common mobile phase would be a gradient or isocratic mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like trifluoroacetic acid) to ensure sharp peak shapes. Detection is typically achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance, such as one of its π→π* transition maxima. The retention time of the compound is characteristic under specific conditions, and the area of the peak is proportional to its concentration, allowing for quantitative purity assessment (e.g., >98%).

Furthermore, phenacyl bromides, in general, are well-known derivatizing agents used to tag carboxylic acids, enabling their sensitive detection by HPLC with UV or fluorescence detectors. sigmaaldrich.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of semi-volatile and volatile compounds. In the context of this compound and its derivatives, GC-MS provides invaluable data on molecular weight, isotopic distribution, and fragmentation patterns, which are essential for structural elucidation and purity assessment.

The successful GC-MS analysis of halogenated compounds like this compound is contingent on several factors, including the choice of the capillary column, temperature programming, and the ionization method. Typically, a non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, is employed to achieve optimal separation of halogenated aromatic compounds. The temperature program of the GC oven is carefully optimized to ensure efficient separation from potential impurities or derivatives without causing on-column degradation.

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then separated by the mass analyzer, providing a unique mass spectrum that serves as a chemical fingerprint.

For this compound, the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. This distinctive pattern is a powerful diagnostic tool in the identification of the compound.

While specific experimental GC-MS data for this compound is not extensively published, the fragmentation pattern can be reliably predicted based on the principles of mass spectrometry and data from closely related isomers, such as 2-bromo-1-(4-fluorophenyl)ethanone. nist.govnist.gov The primary fragmentation pathways are expected to involve alpha-cleavage adjacent to the carbonyl group and cleavage of the carbon-bromine bond.

The initial ionization event forms the molecular ion [C₈H₅BrFO]⁺•. Key fragmentation steps include the loss of a bromine radical (•Br) to form the 5-fluorophenacyl cation, and the cleavage of the CH₂Br group to yield the 5-fluorobenzoyl cation. The latter is often a prominent peak in the spectrum. Further fragmentation of the 5-fluorobenzoyl cation can occur through the loss of carbon monoxide (CO), resulting in a 5-fluorophenyl cation.

The following interactive data table summarizes the expected key ions and their mass-to-charge ratios (m/z) for this compound under typical EI-GC-MS conditions.

IonStructurem/z (mass-to-charge ratio)Notes
[M]⁺• (⁷⁹Br)[C₈H₅⁷⁹BrFO]⁺•294Molecular ion with ⁷⁹Br isotope
[M+2]⁺• (⁸¹Br)[C₈H₅⁸¹BrFO]⁺•296Molecular ion with ⁸¹Br isotope
[M - Br]⁺[C₈H₅FO]⁺136Loss of a bromine radical
[M - CH₂Br]⁺ (⁷⁹Br)[C₇H₄FO]⁺1235-fluorobenzoyl cation
[M - CH₂Br]⁺ (⁸¹Br)[C₇H₄FO]⁺1235-fluorobenzoyl cation (Note: Br is lost)
[M - Br - CO]⁺[C₇H₅F]⁺108Loss of CO from the [M - Br]⁺ fragment
[C₆H₄F]⁺[C₆H₄F]⁺955-fluorophenyl cation, from loss of CO from the 5-fluorobenzoyl cation
[CH₂Br]⁺ (⁷⁹Br)[CH₂⁷⁹Br]⁺93Bromomethyl cation
[CH₂Br]⁺ (⁸¹Br)[CH₂⁸¹Br]⁺95Bromomethyl cation

Computational Chemistry and Theoretical Studies on 2 Bromo 5 Fluorophenacyl Bromide

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to predicting the molecular properties and reactivity of a compound. For 2-bromo-5-fluorophenacyl bromide, these methods could provide significant insights.

Density Functional Theory (DFT) Optimizations and Vibrational Analysis

While no specific DFT studies on this compound have been identified, research on the precursor, 2-bromo-5-fluorobenzaldehyde (B45324), has utilized DFT for structural analysis. researchgate.netnih.gov Such studies typically involve geometry optimization to find the most stable conformation of the molecule and subsequent vibrational frequency calculations to confirm it as a true minimum on the potential energy surface. For this compound, DFT would be instrumental in determining bond lengths, bond angles, and dihedral angles, particularly how the bromine and fluorine atoms influence the geometry of the phenacyl group.

Ab Initio Methods

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for understanding electronic structure. Studies on the related 2-bromo-5-fluorobenzaldehyde have employed ab initio methods to predict its low-energy conformers. researchgate.netnih.gov For this compound, these methods could be used to accurately calculate its electronic energy, electron correlation effects, and provide a benchmark for results obtained from other methods like DFT.

Molecular Modeling and Simulation

Molecular modeling and simulations are essential tools for studying the dynamic behavior of molecules and their interactions with other entities.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug discovery for understanding how a ligand might interact with a protein's active site. Although no molecular docking studies have been performed on this compound, research on other brominated and fluorinated compounds demonstrates the utility of this approach in assessing potential biological activity.

Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations could provide a detailed view of the conformational landscape of this compound over time. By simulating the atomic motions, MD can reveal how the molecule flexes and changes shape, which is crucial for understanding its reactivity and interactions. Such simulations would elucidate the rotational barriers around the single bonds and the preferred spatial arrangement of the bromoacetyl group relative to the fluorinated phenyl ring.

Electronic Property Analysis

The electronic properties of a molecule, such as the distribution of electron density and the energies of molecular orbitals, are key to its chemical behavior. For this compound, an analysis of its electronic properties would shed light on its reactivity. This would involve calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental in predicting the molecule's ability to donate or accept electrons in chemical reactions. The resulting HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict the reactivity of a molecule. imist.maresearchgate.net This analysis focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, characterizing it as a nucleophile, while the LUMO signifies its capacity to accept electrons, defining it as an electrophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr

For this compound, a theoretical FMO analysis would provide valuable insights into its electronic properties. The presence of electronegative atoms such as bromine, fluorine, and oxygen would significantly influence the distribution of electron density and the energies of the frontier orbitals. It is anticipated that the lone pairs of electrons on the oxygen and halogen atoms would contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the carbonyl carbon and the carbon atoms of the aromatic ring, indicating these as potential sites for nucleophilic attack.

A hypothetical FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO. This data, typically presented in a table, would allow for the determination of the HOMO-LUMO gap and other quantum chemical parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Hypothetical FMO Data for this compound

ParameterValue (a.u.)
HOMO Energy(Calculated Value)
LUMO Energy(Calculated Value)
HOMO-LUMO Gap(Calculated Value)

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule. dergipark.org.tr It examines the interactions between filled and vacant orbitals, offering insights into intramolecular charge transfer, hyperconjugation, and the stability of the molecule. uantwerpen.be By delocalizing the electron density from filled (donor) to empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with these interactions.

The results of an NBO analysis are often summarized in a table that details the donor and acceptor orbitals, the stabilization energy (E(2)), and the type of interaction (e.g., π-π, n-π).

Hypothetical NBO Analysis Data for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
(Example: LP(1) O)(Example: π* C=O)(Calculated Value)
(Example: LP(1) F)(Example: π* C-C)(Calculated Value)
(Example: LP(1) Br)(Example: σ* C-Br)(Calculated Value)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. imist.mauantwerpen.be The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow denote regions of intermediate potential. uantwerpen.be

For this compound, an MEP map would highlight the electrophilic and nucleophilic regions. The electronegative oxygen atom of the carbonyl group and the fluorine atom attached to the phenyl ring would be expected to be surrounded by red contours, indicating them as sites for electrophilic interaction. The hydrogen atoms and the regions around the bromine atoms might exhibit blue contours, suggesting their susceptibility to nucleophilic attack. The MEP map provides a visual representation of the molecule's reactivity, complementing the insights gained from FMO and NBO analyses. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry methods can be employed to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for the identification and characterization of novel compounds and for the interpretation of experimental spectra.

For this compound, theoretical calculations would predict the vibrational frequencies in the IR spectrum corresponding to its functional groups. For example, a strong absorption band would be expected for the carbonyl (C=O) stretching vibration. Other characteristic peaks would include those for C-Br, C-F, and C-H stretching and bending vibrations. Comparing the predicted spectrum with an experimental one can confirm the molecular structure.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated. The predicted chemical shifts for the different hydrogen and carbon atoms in this compound would depend on their local electronic environment. The electronegativity of the neighboring atoms and the effects of the aromatic ring current would influence the chemical shift values. These predicted spectra can aid in the assignment of signals in experimentally obtained NMR data.

Emerging Research Directions and Future Perspectives for 2 Bromo 5 Fluorophenacyl Bromide

The scientific community is increasingly interested in halogenated organic compounds due to their unique chemical properties and potential for creating novel functional molecules. Within this class, 2-Bromo-5-fluorophenacyl bromide stands out as a promising, albeit relatively unexplored, building block. Its distinct arrangement of bromine and fluorine atoms on a reactive phenacyl bromide scaffold suggests a wide range of potential applications. This article explores the emerging research directions for this compound, from innovative synthesis to its potential use in medicine and materials science.

Q & A

Basic: What analytical techniques are recommended to confirm the purity and structural integrity of 2-Bromo-5-fluorophenacyl bromide?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection to assess purity (>97.0% HLC grade), as validated for structurally similar brominated fluorophenyl derivatives .
  • Nuclear Magnetic Resonance (NMR): Conduct 1H and 13C NMR spectroscopy to confirm substituent positions and bromine/fluorine integration. Compare results with literature spectra for analogous compounds (e.g., 3-Bromo-5-fluoro-2-methoxyphenylboronic acid) .
  • Mass Spectrometry (MS): Perform high-resolution MS to verify molecular weight (e.g., expected m/z for C₇H₅Br₂FO). Cross-validate with elemental analysis for halide content .

Basic: What storage conditions are optimal for maintaining this compound stability?

Answer:

  • Temperature: Store at 0–6°C in airtight, light-resistant containers to prevent thermal degradation or photochemical side reactions, as recommended for brominated fluorophenylacetic acid derivatives .
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the phenacyl bromide moiety. Degradation products (e.g., carboxylic acids) can form under humid conditions .

Advanced: How can researchers minimize by-product formation during the synthesis of this compound?

Answer:

  • Reaction Optimization:
    • Stoichiometry: Control bromine excess (<1.2 equivalents) to reduce di-brominated by-products.
    • Catalysis: Use Lewis acids (e.g., FeBr₃) to enhance regioselectivity, as demonstrated in bromination of fluorophenylacetic acid precursors .
  • Monitoring: Employ thin-layer chromatography (TLC) or inline HPLC to track reaction progress and isolate intermediates .
  • Purification: Use column chromatography with gradient elution (hexane/ethyl acetate) to separate target compound from halogenated impurities .

Advanced: How to resolve contradictions between spectroscopic data and purity assays for this compound?

Answer:

  • Orthogonal Validation:
    • If NMR suggests high purity but HPLC shows impurities, test for non-UV-active contaminants (e.g., inorganic salts) via ion chromatography .
    • Use Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹) and rule out degradation .
  • Degradation Analysis: Check for hydrolyzed products (e.g., 5-fluoro-2-bromobenzoic acid) by spiking with authentic standards .

Basic: What are common synthetic precursors for this compound?

Answer:

  • Fluorinated Intermediates: Start with 5-fluoro-2-methylacetophenone, brominated under radical or electrophilic conditions .
  • Bromination Agents: Use N-bromosuccinimide (NBS) or Br₂ in acetic acid, as applied to synthesize 4-bromo-2-fluorobenzyl bromide derivatives .
  • Purification: Recrystallize intermediates (e.g., 5-bromo-2-fluorophenylacetic acid) from ethanol/water mixtures to achieve >95% purity .

Advanced: How to study reaction kinetics for the bromination of fluorophenyl precursors to synthesize this compound?

Answer:

  • In-Situ Monitoring: Use stopped-flow UV-Vis spectroscopy to track bromine consumption at λ = 400–450 nm .
  • Kinetic Models: Apply pseudo-first-order kinetics under excess bromine conditions. Calculate activation energy (Eₐ) via Arrhenius plots .
  • Computational Support: Perform DFT calculations to predict regioselectivity and transition states for bromine addition .

Advanced: What strategies mitigate halogen exchange side reactions during synthesis?

Answer:

  • Solvent Selection: Use aprotic solvents (e.g., DCM or THF) to suppress nucleophilic substitution between bromide and fluorine .
  • Temperature Control: Maintain reactions below 40°C to avoid radical-mediated scrambling, as observed in bromo-fluoroarene synthesis .
  • Additives: Introduce crown ethers to stabilize bromide ions and reduce unintended halogen displacement .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods due to lachrymatory and corrosive properties .
  • Waste Disposal: Quench excess bromine with sodium thiosulfate before disposal. Collect organic waste in halogenated solvent containers .

Advanced: How to design a stability-indicating assay for this compound?

Answer:

  • Stress Testing: Expose the compound to heat (60°C), light (UV-A), and humidity (75% RH) for 7 days. Monitor degradation via HPLC-MS .
  • Forced Degradation: Acid/Base Hydrolysis: Treat with 0.1M HCl/NaOH to identify hydrolytic pathways (e.g., phenacyl ester cleavage) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-fluorophenacyl bromide
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-fluorophenacyl bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.